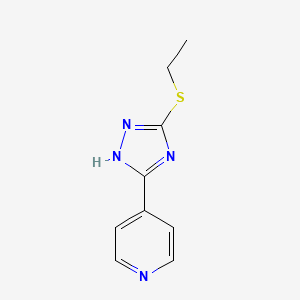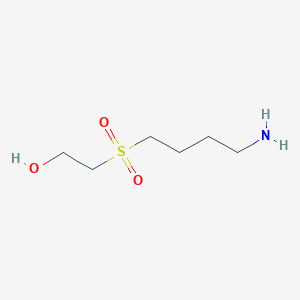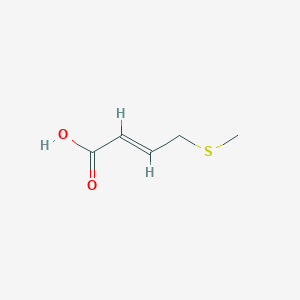![molecular formula C13H14N2O B6611701 [6-(2-methylphenoxy)pyridin-3-yl]methanamine CAS No. 954259-04-2](/img/structure/B6611701.png)
[6-(2-methylphenoxy)pyridin-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(2-methylphenoxy)pyridin-3-yl]methanamine, also known as 6-MPM, is an organic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a derivative of pyridine, a common organic compound found in many natural products. 6-MPM has been studied extensively for its therapeutic potential and has been found to have a number of beneficial effects. This article will provide an overview of 6-MPM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
[6-(2-methylphenoxy)pyridin-3-yl]methanamine has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in a variety of reactions. In biology and medicine, this compound has been studied for its potential therapeutic effects, including its ability to inhibit the growth of certain bacteria and cancer cells. It has also been studied for its potential to modulate the activity of certain enzymes and proteins.
作用機序
The mechanism of action of [6-(2-methylphenoxy)pyridin-3-yl]methanamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins, as well as the modulation of certain cellular processes. For example, it has been found to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids and proteins, as well as the activity of certain proteins involved in signal transduction pathways. It has also been found to modulate the expression of certain genes and proteins involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in both in vitro and in vivo studies. In vitro studies have found that this compound has a number of beneficial effects, including the inhibition of certain bacterial and cancer cell growth, the modulation of certain enzyme and protein activity, and the modulation of certain gene and protein expression. In vivo studies have found that this compound has a number of beneficial effects, including the inhibition of certain bacterial and cancer cell growth, the modulation of certain enzyme and protein activity, and the modulation of certain gene and protein expression.
実験室実験の利点と制限
The use of [6-(2-methylphenoxy)pyridin-3-yl]methanamine in lab experiments has a number of advantages and limitations. The primary advantage of using this compound in lab experiments is its high level of solubility in aqueous solutions, which makes it easier to work with. Additionally, this compound is relatively non-toxic and has a low potential for causing side effects. However, the use of this compound in lab experiments also has some limitations. For example, this compound is relatively unstable and can decompose quickly in the presence of light and heat. Additionally, this compound can react with certain compounds, making it unsuitable for some experiments.
将来の方向性
The potential future directions for [6-(2-methylphenoxy)pyridin-3-yl]methanamine are numerous, and include the development of new therapeutic applications, the further exploration of its mechanism of action, and the development of new synthetic methods. Additionally, this compound could be used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. Finally, this compound could be used as a tool for studying the structure and function of proteins and enzymes, as well as for exploring the potential therapeutic effects of other compounds.
合成法
[6-(2-methylphenoxy)pyridin-3-yl]methanamine can be synthesized from pyridine through a multi-step process. The first step involves the reaction of pyridine with acetic anhydride in the presence of a base such as sodium or potassium hydroxide. This reaction yields the acetylated pyridine, which is then reacted with methanesulfonyl chloride in the presence of a base such as sodium or potassium hydroxide. This reaction yields the this compound. The synthesis of this compound can also be accomplished through a one-step process by reacting pyridine with methanesulfonyl chloride in the presence of a base such as sodium or potassium hydroxide.
特性
IUPAC Name |
[6-(2-methylphenoxy)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-2-3-5-12(10)16-13-7-6-11(8-14)9-15-13/h2-7,9H,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGUUIFZSGLUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)


![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)




![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)